Tert-butyl 3-((2-cyano-3-methylbutan-2-yl)amino)azetidine-1-carboxylate
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Overview
Description
Tert-butyl 3-((2-cyano-3-methylbutan-2-yl)amino)azetidine-1-carboxylate is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an azetidine ring, a cyano group, and a tert-butyl ester. The presence of these functional groups imparts distinct chemical properties to the compound, making it a valuable subject of study in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-((2-cyano-3-methylbutan-2-yl)amino)azetidine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a β-amino alcohol or a β-amino ester.
Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a cyanide source, such as sodium cyanide or potassium cyanide.
Attachment of the Tert-butyl Ester: The tert-butyl ester group can be introduced through esterification using tert-butyl alcohol and an appropriate acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-((2-cyano-3-methylbutan-2-yl)amino)azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group or other substituents can be replaced by different nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in solvents like ether or tetrahydrofuran.
Substitution: Nucleophiles such as amines, alcohols, or thiols in the presence of suitable catalysts or under thermal conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
Tert-butyl 3-((2-cyano-3-methylbutan-2-yl)amino)azetidine-1-carboxylate has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a probe or ligand in biochemical studies to investigate enzyme activities, receptor binding, and other biological processes.
Medicine: The compound is explored for its potential therapeutic properties, such as anti-inflammatory, anticancer, or antimicrobial activities.
Industry: It is utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of tert-butyl 3-((2-cyano-3-methylbutan-2-yl)amino)azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways. The exact mechanism depends on the specific application and the biological system being studied. For example, in medicinal chemistry, the compound may inhibit a particular enzyme involved in disease progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 3-oxoazetidine-1-carboxylate
- Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
- Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]piperidine-1-carboxylate
Uniqueness
Tert-butyl 3-((2-cyano-3-methylbutan-2-yl)amino)azetidine-1-carboxylate is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, binding affinities, and selectivity towards molecular targets, making it a valuable compound for diverse research applications.
Properties
Molecular Formula |
C14H25N3O2 |
---|---|
Molecular Weight |
267.37 g/mol |
IUPAC Name |
tert-butyl 3-[(2-cyano-3-methylbutan-2-yl)amino]azetidine-1-carboxylate |
InChI |
InChI=1S/C14H25N3O2/c1-10(2)14(6,9-15)16-11-7-17(8-11)12(18)19-13(3,4)5/h10-11,16H,7-8H2,1-6H3 |
InChI Key |
NQIHEWJQGRIIPX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)(C#N)NC1CN(C1)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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